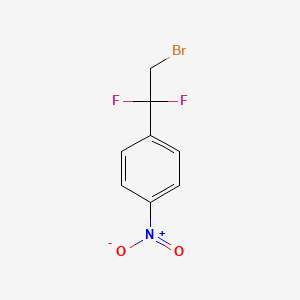

1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene

Description

Properties

IUPAC Name |

1-(2-bromo-1,1-difluoroethyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c9-5-8(10,11)6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRCUCJYDUOQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene typically involves the bromination and fluorination of an appropriate precursor, followed by nitration. One common method includes:

Bromination: Starting with a suitable benzene derivative, bromination is carried out using bromine in the presence of a catalyst such as iron bromide.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture.

Nitration: Finally, the fluorinated compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods: Industrial production of 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiourea in solvents like ethanol or water.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Substitution: Products include 1-(2-Hydroxy-1,1-difluoroethyl)-4-nitrobenzene, 1-(2-Amino-1,1-difluoroethyl)-4-nitrobenzene, and 1-(2-Mercapto-1,1-difluoroethyl)-4-nitrobenzene.

Reduction: The major product is 1-(2-Bromo-1,1-difluoroethyl)-4-aminobenzene.

Oxidation: Products include 1-(2-Bromo-1,1-difluoroacetyl)-4-nitrobenzene.

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable building block for creating more complex structures. The difluoroethyl group can also impart unique physical and chemical properties to the final products, such as increased lipophilicity and altered reactivity profiles.

Table 1: Key Reactions Involving 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene

Pharmaceutical Applications

Due to the presence of the nitro group, 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene can be explored for potential pharmaceutical applications. Nitro-containing compounds are often investigated for their biological activity, including antibacterial and anticancer properties. Research indicates that modifications of nitroaromatic compounds can lead to novel therapeutic agents .

Case Study: Anticancer Activity

A recent study investigated the anticancer potential of nitro-substituted aromatic compounds. It was found that derivatives of 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene exhibited significant cytotoxicity against specific cancer cell lines. The mechanism of action was linked to the generation of reactive oxygen species and subsequent induction of apoptosis .

Materials Science Applications

In materials science, 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene can be utilized in the development of advanced materials due to its unique electronic properties. The incorporation of fluorinated groups often enhances the thermal stability and chemical resistance of polymers.

Table 2: Potential Materials Applications

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with biological macromolecules, leading to changes in their structure and function. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science.

Comparison with Similar Compounds

Key Structural Features :

- Nitro group : Enhances electron-withdrawing properties, facilitating electrophilic substitution reactions.

- Bromo-difluoroethyl group : Provides reactivity for nucleophilic substitutions (e.g., Suzuki coupling) or radical-based transformations.

Comparison with Structurally Similar Compounds

1-(1,1-Difluoroethyl)-4-nitrobenzene (CAS 32471-55-9)

Molecular Formula: C₈H₇F₂NO₂ Molecular Weight: 203.15 g/mol Differences:

(2-Bromo-1,1-difluoroethyl)benzene (CAS 108661-89-8)

Molecular Formula : C₈H₆BrF₂

Molecular Weight : 235.04 g/mol

Differences :

- Lacks the nitro group, making it less reactive toward electrophilic aromatic substitution.

- Retains bromine, enabling use in alkylation or as a radical precursor.

Synthesis : Prepared via bromofluorination of styrene derivatives .

Safety Profile : Classified as an irritant (Xi), requiring precautions during handling .

1-(2-Bromo-1-fluoroethyl)-4-nitrobenzene (Compound 9f)

Molecular Formula: C₈H₆BrFNO₂ Molecular Weight: 262.04 g/mol Differences:

- Contains a single fluorine atom instead of two, altering steric and electronic properties.

- Synthesized via bromofluorination using N-bromosuccinimide (NBS) and HF-pyridine, yielding 39% overall .

Reactivity : Positional isomerism (bromo vs. fluoro orientation) impacts reaction pathways in cross-coupling chemistry .

1-(1-Bromoethyl)-4-nitrobenzene (CAS 19935-81-0)

Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.05 g/mol Differences:

- Replaces the difluoroethyl group with a simpler bromoethyl chain.

- Reduced fluorine content lowers thermal stability but enhances solubility in non-polar solvents. Applications: Used in research settings for SN2 displacement reactions .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its structural features, including the presence of bromine and nitro groups, suggest possible interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following chemical structure:

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study focusing on related bromo-derivatives found significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

The cytotoxic potential of 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene has been evaluated in several cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in human cancer cells, which may be attributed to its ability to generate reactive oxygen species (ROS) . The IC50 values for different cell lines ranged from 10 µM to 50 µM, indicating moderate cytotoxicity.

Neuroactivity

Preliminary studies suggest that this compound may interact with neurotransmitter systems. In particular, its structural similarity to known neuroactive compounds raises the possibility of it acting as a ligand for GABA receptors . Further investigation is required to elucidate its specific neuropharmacological effects.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various bromo-substituted nitrobenzenes, including 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene. The Minimum Inhibitory Concentration (MIC) was determined using serial dilution methods. The results indicated that the compound exhibited a MIC of 15 µg/mL against E. coli, demonstrating its potential as an antibacterial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene | 15 | E. coli |

| 2-Bromo-5-fluoro-N-[dibenzyl carbamothioyl] benzamide | 20 | Staphylococcus aureus |

Case Study 2: Cytotoxicity in Cancer Cells

In another study assessing the cytotoxic effects on various cancer cell lines, the compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells. The findings revealed that treatment with concentrations above 25 µM significantly reduced cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 40 |

The proposed mechanism for the biological activity of 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene involves:

- Membrane Disruption : The lipophilic nature of the compound facilitates penetration into bacterial membranes.

- ROS Generation : Induction of oxidative stress leading to cellular damage.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene?

The compound can be synthesized via nucleophilic substitution or radical bromination of a pre-functionalized nitrobenzene derivative. For example, bromination of 1-(1,1-difluoroethyl)-4-nitrobenzene using N-bromosuccinimide (NBS) under UV light or thermal initiation may introduce the bromo group. Similar bromination strategies for nitroaromatics, such as 1-bromo-4-nitrobenzene, involve electrophilic substitution with bromine in the presence of Lewis acids . Purification typically involves column chromatography or recrystallization using polar aprotic solvents.

Q. How is the structural integrity of 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene validated in experimental settings?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and coupling patterns. For example, the difluoroethyl group shows characteristic splitting due to - coupling .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., / ratio).

- Elemental Analysis : Confirmation of C, H, N, and Br content .

Q. What solvents and reaction conditions are optimal for handling this compound during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s nitro group, which enhances solubility. Reactions should be conducted under inert atmospheres (N/Ar) to avoid hydrolysis of the bromo-difluoroethyl moiety. Low temperatures (0–5°C) are recommended for bromination steps to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

Discrepancies may arise from dynamic effects (e.g., restricted rotation of the difluoroethyl group) or impurities. Mitigation strategies:

- Variable-Temperature NMR : To observe coalescence of split peaks and confirm rotational barriers .

- 2D NMR Techniques : HSQC and HMBC to assign overlapping signals.

- Comparative Analysis : Cross-reference with structurally analogous compounds, such as 1-(2-bromoethoxy)-4-nitrobenzene, where similar splitting patterns are documented .

Q. What computational methods are suitable for predicting the reactivity of 1-(2-Bromo-1,1-difluoroethyl)-4-nitrobenzene in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the nitro group and the leaving-group potential of the bromo-difluoroethyl moiety. Key parameters:

Q. How does the electronic nature of the nitro group influence the stability of this compound under acidic or basic conditions?

The nitro group destabilizes the benzene ring toward electrophilic attack but enhances resistance to nucleophilic substitution. Under basic conditions, the bromo-difluoroethyl group may undergo elimination to form a difluorovinyl intermediate. Stability studies using HPLC (as in ) under varying pH (1–14) can quantify degradation pathways.

Q. What strategies optimize regioselectivity when functionalizing the nitrobenzene ring further?

- Directing Groups : Introduce temporary groups (e.g., sulfonic acid) to steer electrophilic substitution to meta/para positions.

- Protection/Deprotection : Protect the nitro group via reduction to an amine, perform functionalization, and re-oxidize .

- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or reaction yields for this compound?

- Reproduce Conditions : Verify purity via elemental analysis and DSC (Differential Scanning Calorimetry) for melting point consistency.

- Trace Impurities : Use LC-MS to identify byproducts (e.g., debrominated derivatives) that may skew data .

- Collaborative Validation : Cross-check results with independent labs using standardized protocols .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.